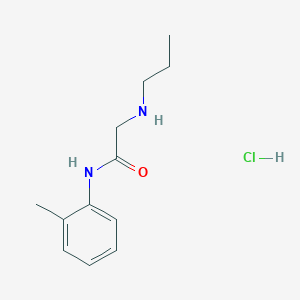
6-Isobutoxypyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 . It is used for research and development .
Synthesis Analysis
The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . Carboxylic acids can be reduced to alcohols by treating them with hydrogen to cause a hydrogenation reaction .Molecular Structure Analysis
Carboxylic acids, like this compound, have a carboxyl carbon that is sp2-hybridized, making the carboxylic acid groups planar with C–C═O and O═C–O bond angles of approximately 120° .Chemical Reactions Analysis
Carboxylic acids can undergo four general categories of reactions: they can form a carboxylate salt, undergo nucleophilic acyl substitution, be reduced by reagents like LiAlH4, and have the proton on the carbon alpha to the carbonyl group removed leading to substitution at the alpha position .Physical and Chemical Properties Analysis
Carboxylic acids are safe to store and handle, and are broadly accessible with great structural diversity . They are easily deprotonated, readily forming a carboxylate salt .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition and Industrial Chemical Production
Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, demonstrate biocatalyst inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae. This inhibition is significant in biotechnological applications, where these acids are produced fermentatively. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness for industrial chemical production (Jarboe, Royce, & Liu, 2013).
Antioxidant and Antimicrobial Activities
Natural carboxylic acids derived from plants, such as benzoic acid, cinnamic acid, and rosmarinic acid, are known for their antioxidant and antimicrobial activities. Their structure-related bioactivities have been extensively reviewed, providing insights into the potential applications of similar compounds in food preservation and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acid Bioisosteres in Drug Design
The exploration of novel carboxylic acid bioisosteres, aiming to replace the carboxylate moiety in drugs due to associated toxicity or metabolic stability issues, highlights the relevance of these compounds in medicinal chemistry. This research aids in the development of drugs with improved pharmacological profiles, indicating the importance of carboxylic acids and their derivatives in drug design and development (Horgan & O’ Sullivan, 2021).
Extraction Technologies for Bio-Based Chemicals
Advances in solvent technologies for the extraction of carboxylic acids from aqueous streams are critical for the production of bio-based plastics. Research into new solvents, including ionic liquids, aims at improving the efficiency and economic feasibility of processes to recover these acids, which are vital for sustainable industrial chemistry (Sprakel & Schuur, 2019).
Biomass-Derived Chemicals and Drug Synthesis
Levulinic acid, a biomass-derived carboxylic acid, exemplifies the potential of such compounds in green chemistry, serving as a precursor for various chemicals and drugs. This highlights the role of carboxylic acids in developing sustainable pathways for drug synthesis and other valuable chemicals, showcasing the broader applicability of compounds like 6-Isobutoxypyrazine-2-carboxylic acid in scientific research (Zhang et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-methylpropoxy)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALCGWHGFNHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)
